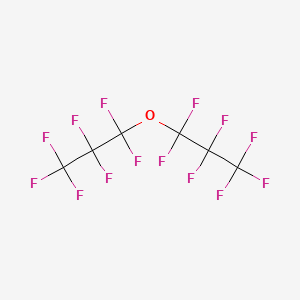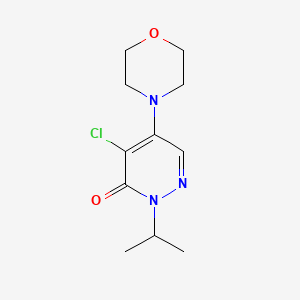![molecular formula C30H44BrClN4O2 B14150945 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline CAS No. 736939-16-5](/img/structure/B14150945.png)
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This compound, in particular, is notable for its complex structure, which includes bromine, chlorine, and nitrophenyl groups, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 3-bromo-5-chloroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反应分析
Types of Reactions
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of new compounds with substituted functional groups.
科学研究应用
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form amines, which can interact with biological molecules, leading to various biological effects. The presence of halogen atoms (bromine and chlorine) and the nitrophenyl group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
3-bromo-4-chloroaniline: Similar structure but lacks the azo and nitrophenyl groups.
4-nitroaniline: Contains the nitrophenyl group but lacks the azo linkage and halogen atoms.
5-chloro-2-nitroaniline: Contains both nitrophenyl and halogen groups but lacks the azo linkage.
Uniqueness
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is unique due to its combination of bromine, chlorine, nitrophenyl, and azo groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
736939-16-5 |
|---|---|
分子式 |
C30H44BrClN4O2 |
分子量 |
608.1 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline |
InChI |
InChI=1S/C30H44BrClN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-26-23-28(31)30(29(32)24-26)35-34-25-18-20-27(21-19-25)36(37)38/h18-21,23-24,33H,2-17,22H2,1H3 |
InChI 键 |
WQFSGKRGOLMFEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

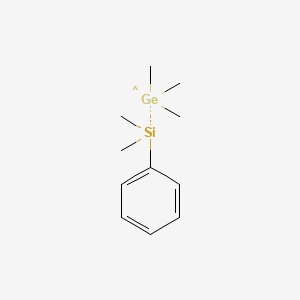
![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)
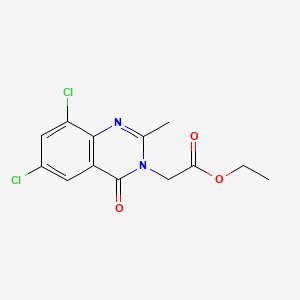
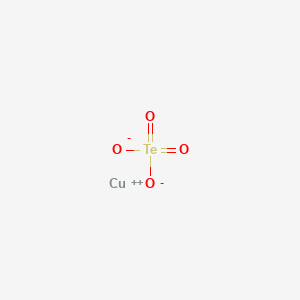

![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
